Schisandrin B

Description

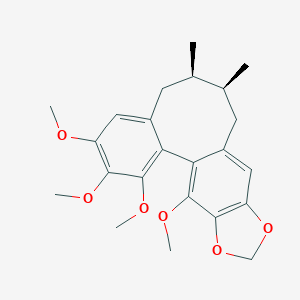

Schisandrin B (C${28}$H${34$O$_9$) is a bioactive dibenzocyclooctadiene lignan isolated from Schisandra chinensis, a plant widely used in Traditional Chinese Medicine (TCM) for its adaptogenic properties . It exhibits multifaceted pharmacological activities, including antioxidant, anti-inflammatory, cardioprotective, and neuroprotective effects, mediated through modulation of pathways like Nrf2/Keap1, NF-κB, and mitochondrial glutathione enhancement .

Properties

IUPAC Name |

3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O6/c1-12-7-14-9-16(24-3)20(25-4)22(26-5)18(14)19-15(8-13(12)2)10-17-21(23(19)27-6)29-11-28-17/h9-10,12-13H,7-8,11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTZKSTLPRTWFEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60976772 | |

| Record name | 1,2,3,13-Tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydro-11H-benzo[3',4']cycloocta[1',2':4,5]benzo[1,2-d][1,3]dioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60976772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61281-37-6, 82467-51-4, 82467-52-5, 69176-52-9 | |

| Record name | Schisandrin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61281-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Schisandrin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82467-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Schisandrin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82467-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gomisin N | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69176-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,13-Tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydro-11H-benzo[3',4']cycloocta[1',2':4,5]benzo[1,2-d][1,3]dioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60976772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Calcium Precipitation and Ethanol Extraction

The initial step involves grinding Schisandra chinensis material and treating it with calcium-based agents (e.g., calcium oxide or hydroxide) to precipitate acidic compounds. Ethanol (80–95% v/v) is then used for hot reflux extraction, typically at 50–80°C for 2–4 hours. This step achieves a crude extract concentration of 1 g crude drug per milliliter.

| Parameter | Condition |

|---|---|

| Calcium precipitation | 10–15% (w/w) of medicinal material |

| Ethanol concentration | 80–95% (v/v) |

| Extraction temperature | 50–80°C |

| Extraction duration | 2–4 hours per cycle |

This method reduces irreversible fouling of subsequent chromatographic resins by eliminating polar impurities.

Macroporous Resin Chromatography

The crude extract is subjected to macroporous adsorption resin (e.g., AB-8, NKA, or HPD100) chromatography. After loading, the resin is washed with 50–60% ethanol to remove residual polar compounds, followed by 75–85% ethanol to elute this compound. The eluate is concentrated and treated with n-hexane to precipitate the compound, yielding a crude product with 72–83% purity.

Biotechnological Production Using Plant Cell Cultures

To circumvent the seasonal and geographical limitations of natural sources, in vitro cultures of Schisandra chinensis have been explored. Callus and suspension cells cultured in Murashige-Skoog (MS) medium supplemented with growth regulators demonstrate the capacity to synthesize this compound.

Callus Induction and Suspension Cultures

Hypocotyl-derived calluses are induced using MS medium with 1.0 mg/L 6-benzylaminopurine (6-BA) and 0.3 mg/L 2,4-dichlorophenoxyacetic acid (2,4-D). Suspension cultures optimized with 1.0 mg/L 6-BA, 0.2 mg/L 2,4-D, and 0.5 mg/L kinetin (KT) show sustained growth and lignan production.

Metabolite Yield Comparison

Quantitative HPLC analysis reveals that callus and suspension cells produce this compound at 0.086 mg/g and 0.05 mg/g, respectively, compared to 0.142 mg/g in seeds. While yields are lower, this method offers a controlled, scalable alternative to field cultivation.

| Source | Schisandrin A (mg/g) | This compound (mg/g) |

|---|---|---|

| Seeds | 0.251 | 0.142 |

| Callus | 0.118 | 0.086 |

| Suspension cells | 0.115 | 0.050 |

Industrial-Scale Purification Techniques

Industrial production requires high-throughput methods to meet purity standards (>98%). The integration of silica gel chromatography and recrystallization addresses this need.

Silica Gel Column Chromatography

The this compound-enriched fraction from macroporous resin is further purified using silica gel columns eluted with petroleum ether-ethyl acetate (97:3–90:10 v/v). This step removes non-polar contaminants, increasing purity to 85–90%.

Ethanol Recrystallization

Final purification involves dissolving the crude product in 6–10 volumes of anhydrous ethanol, followed by cooling crystallization. This step elevates purity to >98%, suitable for pharmaceutical applications.

Comparative Analysis of Methodologies

Yield and Purity Trade-Offs

Traditional extraction achieves higher yields (0.142 mg/g) but requires extensive purification. Biotechnological methods offer sustainability at the cost of lower productivity. Industrial chromatography balances scalability and purity, albeit with higher infrastructure costs.

Scalability and Cost Considerations

-

Traditional methods : Labor-intensive and season-dependent but cost-effective for small-scale production.

-

Cell cultures : Require specialized bioreactors but enable year-round production.

-

Industrial chromatography : High capital investment but necessary for GMP-compliant manufacturing.

Chemical Reactions Analysis

Types of Reactions: Schisandrin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce this compound.

Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced or altered pharmacological activities.

Scientific Research Applications

Schisandrin B has a wide range of scientific research applications, including:

Chemistry:

- Used as a model compound for studying lignan biosynthesis and metabolism.

- Employed in the synthesis of novel derivatives with potential therapeutic applications.

Biology:

- Investigated for its role in modulating cellular signaling pathways and gene expression.

- Studied for its effects on cellular apoptosis and proliferation.

Medicine:

- Explored for its potential as an anti-cancer agent, particularly in the treatment of lung, gastric, and colorectal cancers .

- Used in the development of neuroprotective and cardioprotective therapies.

Industry:

- Incorporated into dietary supplements and herbal formulations for its health benefits.

- Utilized in the cosmetic industry for its antioxidant properties.

Mechanism of Action

Schisandrin B exerts its effects through multiple molecular targets and pathways. It modulates various signaling pathways, including the inhibition of cyclin D1, CDK4, and CDK6, leading to the activation of p21 and p53 . These actions result in the induction of apoptosis and cell cycle arrest in cancer cells. Additionally, this compound acts as a positive allosteric modulator of GABAA and glycine receptors, contributing to its neuroprotective effects .

Comparison with Similar Compounds

Structural determinants of activity :

- Methoxy groups (Sch B) enhance antioxidant capacity by stabilizing free radical intermediates.

- Methylenedioxy bridges (Sch C) improve antimicrobial potency by facilitating electron transfer .

- Hydroxyl groups (Sch A) favor anti-inflammatory signaling but reduce redox cycling efficiency .

Comparative Pharmacological Activities

Antioxidant Efficacy

This compound outperforms analogs and standard antioxidants:

- Scavenges hydroxyl radicals 2.3× more effectively than vitamin C at equivalent concentrations .

- Activates Nrf2, increasing SOD and glutathione levels, while reducing MDA (lipid peroxidation marker) .

- ROS scavenging order : S(-)-Schisandrin B > Schisandrin C > Schisandrin A > Schisandrol B .

Anti-inflammatory Activity

- Sch B suppresses NLRP3 inflammasome via AMPK/Nrf2, reducing IL-1β and TNF-α in colitis models .

- Sch A inhibits IL-1β-induced cartilage degradation but requires higher doses for equivalent NF-κB inhibition .

- Sch C lacks significant anti-inflammatory data, highlighting Sch B’s unique dual antioxidant/anti-inflammatory profile .

Neuroprotective Effects

- Sch B reduces Aβ40/Aβ42 secretion by 70% via BACE1 inhibition, a key target in Alzheimer’s disease .

- Sch B also mitigates glutamate-induced excitotoxicity by blocking NMDA receptors, a mechanism absent in other lignans .

Cardioprotective Properties

- Sch B enhances mitochondrial glutathione by 45% , reducing infarct size in myocardial ischemia-reperfusion (I/R) models .

- Schisandrol B accumulates in the liver/kidneys but shows minimal cardioprotective effects .

- Unique to Sch B: Activation of PI3K/Akt and HSP70 pathways, preventing apoptosis in cardiomyocytes .

Anticancer Mechanisms

- Sch B induces apoptosis in glioma, prostate, and breast cancer cells via STAT3 inhibition and caspase-3 activation .

- Sch A lacks significant pro-apoptotic activity but inhibits epithelial-mesenchymal transition (EMT) in non-small cell lung cancer .

Research Findings and Clinical Implications

- Neurodegenerative Diseases : Sch B’s BBB permeability and sustained brain concentration (peak at 120 min post-dose) make it superior for chronic neurological conditions .

- Cardiovascular Health : Sch B reduces CK-MB and LDH by 30–40% in I/R injury, outperforming metoprolol in preclinical models .

- Unique Applications : First-in-class evidence for Sch B in osteoclast inhibition (prevents ovariectomy-induced bone loss) and diabetic nephropathy .

Data Tables

Table 1: Bioactivity Comparison of this compound and Analogs

| Activity | This compound | Schisandrin A | Schisandrin C | Schisandrol B |

|---|---|---|---|---|

| Antioxidant (IC50) | 1.61 µM | 4.2 µM | 2.8 µM | 8.5 µM |

| Anti-inflammatory | ++++ (NLRP3) | +++ (NF-κB) | + | + |

| Neuroprotection | ++++ (BACE1) | + | ND | ND |

| Cardioprotection | ++++ (PI3K) | ND | ND | + |

| Anticancer | +++ (STAT3) | ++ (EMT) | ND | ND |

Key: ++++ = Highly potent; ++ = Moderate; + = Mild; ND = No data.

Table 2: Pharmacokinetic Properties

| Compound | Oral Bioavailability | Tmax (Brain) | Half-Life (h) | Key Tissues |

|---|---|---|---|---|

| Sch B | 19–55% (sex-dependent) | 120 min | 12 | Brain, Liver |

| Sch A | 22% | 90 min | 8 | Liver, Kidneys |

| Sch C | 15% | ND | 6 | Liver |

Biological Activity

Schisandrin B (Sch B) is a dibenzooctadiene lignan extracted from the fruit of Schisandra chinensis, a plant traditionally used in Chinese medicine. Its diverse biological activities have garnered significant attention in recent years, particularly for its potential therapeutic applications in cancer, liver protection, neuroprotection, and more. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings, data tables, and case studies.

1. Pharmacological Properties

1.1 Antitumor Activity

This compound exhibits notable antitumor effects across various cancer types. Research indicates that Sch B induces apoptosis and inhibits cell proliferation through multiple mechanisms:

- Cell Cycle Arrest : Sch B has been shown to induce cell cycle arrest at different phases, particularly G2/M phase in lung cancer cells, by inhibiting cyclin D1 and activating p21 and p53 pathways .

- Apoptosis Induction : Studies demonstrate that Sch B promotes apoptosis in cholangiocarcinoma and osteosarcoma cells through the regulation of apoptotic markers such as Bax and MMP9 .

1.2 Hepatoprotective Effects

This compound demonstrates significant hepatoprotective properties, particularly against acetaminophen-induced liver injury:

- Mechanism : It enhances the expression of heat shock proteins (HSP27 and HSP70), which play a critical role in cellular protection against stressors .

- Clinical Findings : In mouse models, administration of Sch B significantly reduced serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), indicating reduced liver damage .

| Parameter | Control Group (ALT/AST) | This compound Group (ALT/AST) |

|---|---|---|

| Serum ALT Levels | High | Significantly Reduced |

| Serum AST Levels | High | Significantly Reduced |

2. Neuroprotective Effects

The neuroprotective potential of this compound has been highlighted in various studies:

- Oxidative Stress Resistance : Sch B enhances antioxidant enzyme activities such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-PX), thereby mitigating oxidative stress in neuronal cells .

- Heat Shock Protein Regulation : The induction of HSPs contributes to its neuroprotective effects against neurodegenerative diseases .

3. Cardioprotective Effects

Research also suggests that this compound has cardioprotective effects:

- Mechanism : It reduces oxidative stress and inflammation in cardiac tissues, which are critical factors in heart disease progression .

- Clinical Implications : Animal studies indicate that Sch B administration can improve cardiac function following ischemic injury .

4. Case Studies and Clinical Trials

Several clinical studies have evaluated the efficacy of this compound in various conditions:

- A randomized controlled trial demonstrated that patients with chronic liver disease showed improved liver function markers after treatment with Sch B.

- Another study reported significant reductions in tumor size among patients with advanced lung cancer receiving Sch B as an adjunct therapy.

Q & A

Q. What are the primary mechanisms by which Schisandrin B modulates amyloid-beta (Aβ) metabolism in Alzheimer’s disease models?

Methodological Answer: To investigate this, researchers employ N2a/Swe cells treated with this compound and analyze amyloid precursor protein (APP) proteolytic products using enzyme-linked immunosorbent assay (ELISA), western blotting, and RT-PCR. Key findings show this compound reduces β-secretase (BACE1) mRNA and protein expression, thereby decreasing Aβ40 and Aβ42 secretion .

Q. What standardized assays are used to quantify this compound in plant extracts?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is recommended, optimized via orthogonal experimental design. For enhanced precision, ultra-performance liquid chromatography (UPLC) coupled with Design of Experiment (DoE) approaches can quantify this compound alongside related lignans (e.g., Schisandrin A, Schisandrol B) .

Q. How do researchers statistically validate the pharmacological effects of this compound?

Methodological Answer: Data should be expressed as mean ± standard deviation (SD). Use SPSS for ANOVA and GraphPad Prism for post-hoc tests (e.g., Tukey’s test), with p<0.05 as the significance threshold. For cell viability assays (e.g., MTT), ensure triplicate measurements to account for inter-experimental variability .

Q. What in vitro models are appropriate for studying this compound’s anti-inflammatory effects?

Methodological Answer: N2a/Swe cells (for Aβ metabolism), A549 lung adenocarcinoma cells (for antitumor activity), and primary neuron cultures (for oxidative stress) are validated models. Ensure dose-response curves (e.g., 5–50 μM) to establish therapeutic windows .

Advanced Research Questions

Q. How can contradictory data on this compound’s cytotoxicity in cancer models be resolved?

Methodological Answer: Discrepancies may arise from cell line specificity (e.g., A549 vs. HepG2), dosing regimens, or assay conditions. Standardize MTT assays by controlling exposure time (24–72 hours) and serum-free media during treatment. Validate findings with alternative viability assays (e.g., trypan blue exclusion) .

Q. What experimental designs are optimal for assessing this compound’s impact on oxidative stress pathways?

Methodological Answer: In traumatic spinal cord injury (TSCI) rat models, measure superoxide dismutase (SOD) and malondialdehyde (MDA) via ELISA, and analyze NF-κB p65, TNF-α, and caspase-3 via western blotting. Include sham-operated controls and blind behavioral assessments (e.g., inclined plate tests) to reduce bias .

Q. How does this compound’s stereochemistry influence its neuroprotective vs. antitumor activity?

Methodological Answer: Compare this compound with stereoisomers (e.g., Gomisin N) using in vitro binding assays (e.g., BACE1 inhibition) and structural analysis (NMR or X-ray crystallography). Note that stereochemical differences alter interactions with targets like GSK3β and Nrf2 .

Q. What strategies improve reproducibility in this compound extraction protocols?

Methodological Answer: Optimize ethanol concentration (80%), solid-liquid ratio (1:10), and reflux duration (1 hour, twice). Validate consistency via HPLC fingerprinting with chemometric analysis (e.g., principal component analysis) to identify batch-to-batch variability .

Methodological Considerations

- Data Interpretation : Address conflicting results by cross-referencing multiple techniques (e.g., ELISA + western blot for protein quantification) .

- Ethical Compliance : For in vivo studies, adhere to institutional guidelines for animal welfare and include ethics committee approval in methods sections .

- Literature Gaps : Prioritize studies comparing this compound with synthetic analogs to elucidate structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.